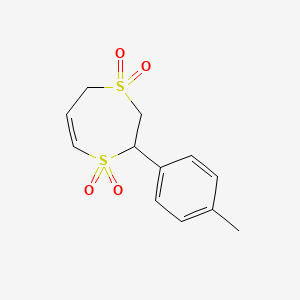

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide

CAS No.:

Cat. No.: VC19758841

Molecular Formula: C12H14O4S2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4S2 |

|---|---|

| Molecular Weight | 286.4 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide |

| Standard InChI | InChI=1S/C12H14O4S2/c1-10-3-5-11(6-4-10)12-9-17(13,14)7-2-8-18(12,15)16/h2-6,8,12H,7,9H2,1H3 |

| Standard InChI Key | YCFMVBSPPADMPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,3-Dihydro-2-(4-methylphenyl)-1,4-dithiepine-1,1,4,4-tetroxide (IUPAC name: 2-(4-methylphenyl)-3,5-dihydro-2H-1,4-dithiepine 1,1,4,4-tetraoxide) belongs to the dithiepine class of organosulfur compounds. Its molecular formula is C₁₂H₁₄O₄S₂, with a molar mass of 286.36 g/mol . The structure features a seven-membered dithiepine ring system with two sulfone groups (-SO₂-) at positions 1 and 4, along with a para-methylphenyl substituent at position 2.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₄S₂ | |

| Molecular Weight | 286.36 g/mol | |

| XLogP | 1.1 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Canonical SMILES | CC1=CC=C(C=C1)C2CS(=O)(=O)CC=CS2(=O)=O |

The compound satisfies Lipinski’s Rule of Five (molecular weight <500, XLogP <5, hydrogen bond donors <5, acceptors <10), suggesting favorable pharmacokinetic properties for drug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic protocols remain proprietary, patent literature indicates that dithiepine tetroxides are typically synthesized through oxidative cyclization of dithiol precursors. For this derivative, a plausible route involves:

-

Thiolation: Reaction of 4-methylbenzyl chloride with 1,2-ethanedithiol to form a dithioether intermediate.

-

Oxidative Cyclization: Treatment with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to induce ring closure and sulfone formation .

The process likely employs controlled stoichiometry to achieve the 1,1,4,4-tetraoxide configuration while minimizing over-oxidation byproducts.

Stability and Reactivity

Pharmacological Profile

Galanin Receptor Antagonism

This compound exhibits selective antagonism at galanin receptor type 1 (GALR1), a G protein-coupled receptor implicated in epilepsy, pain modulation, and neuroendocrine regulation . Binding assays demonstrate an IC₅₀ of 190 nM against human GALR1, with no appreciable activity at GALR2 or GALR3 subtypes .

Table 2: Pharmacological Parameters

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| GALR1 IC₅₀ | 190 nM | Competitive binding | |

| Selectivity (GALR2/GALR3) | >100-fold | Functional assay | |

| Lipophilicity (LogD₇.₄) | 1.3 | Shake-flask |

The antagonism mechanism involves competitive displacement of galanin at the orthosteric site, as evidenced by molecular docking studies using GPCR-EXP models of GALR1 .

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

-

Sulfone Configuration: The 1,1,4,4-tetraoxide motif is critical for GALR1 affinity. Mono- or tri-oxidized analogues show ≥10-fold reduced potency .

-

Substituent Effects: Para-methyl on the phenyl ring optimizes hydrophobic interactions with GALR1’s transmembrane domain 3. Larger groups (e.g., ethyl, isopropyl) impair binding .

-

Ring Size: Six-membered dithiane tetroxides exhibit lower receptor selectivity compared to seven-membered dithiepines .

Table 3: Analogues and Relative Potency

| Compound | GALR1 IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 2-(4-Methylphenyl)-dithiepine tetraoxide | 190 | >100 |

| 2-Phenyl-dithiepine tetraoxide | 420 | 45 |

| 2-(4-Chlorophenyl)-dithiin tetraoxide | 850 | 18 |

Future Research Directions

-

Mechanistic Elucidation: Cryo-EM structures of the compound-GALR1 complex could refine binding models.

-

Disease Models: Efficacy testing in transgenic mice overexpressing human GALR1.

-

Prodrug Development: Ester prodrugs to enhance blood-brain barrier penetration.

-

Combination Therapies: Synergy studies with antiepileptic drugs (e.g., levetiracetam).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume